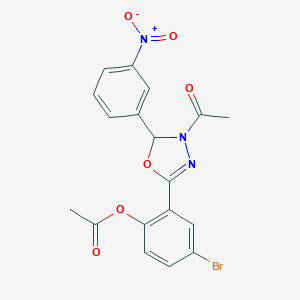![molecular formula C21H17NO7S B228289 [4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)
[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPTA and has been synthesized using various methods.
Mecanismo De Acción
MPTA exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. MPTA also scavenges free radicals and increases the activity of antioxidant enzymes, which protects cells from oxidative damage. Additionally, MPTA has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth.
Biochemical and Physiological Effects:
MPTA has been found to have various biochemical and physiological effects. It reduces the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. MPTA also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protects cells from oxidative damage. Additionally, MPTA has been found to reduce blood glucose levels and improve insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTA has several advantages for lab experiments. It is relatively easy to synthesize and has high yields. The compound is stable and can be stored for extended periods. MPTA has also been found to have low toxicity and is well-tolerated in animal studies. However, MPTA has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for MPTA research. One potential direction is to investigate its clinical efficacy in the treatment of various diseases, such as diabetes, obesity, and cancer. Another direction is to explore its mechanism of action in more detail and identify new targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration route of MPTA for various diseases. Finally, research on the synthesis of MPTA analogs may lead to the development of more potent and selective compounds.
Conclusion:
In conclusion, MPTA is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. MPTA has several advantages for lab experiments, including its relative ease of synthesis, stability, and low toxicity. However, further research is needed to determine its clinical efficacy and optimal dosage and administration route.
Métodos De Síntesis
MPTA can be synthesized using various methods, including the reaction of 4-bromo-2-methylphenoxyacetic acid with 3-(methoxycarbonyl)benzylidene-2,4-thiazolidinedione in the presence of a base. Another method involves the reaction of 4-bromo-2-methylphenoxyacetic acid with 3-(methoxycarbonyl)benzylamine and 2,4-thiazolidinedione in the presence of a base. Both methods result in the formation of MPTA with high yields.
Aplicaciones Científicas De Investigación
MPTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MPTA has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy.
Propiedades
Fórmula molecular |
C21H17NO7S |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
2-[4-[(Z)-[3-[(3-methoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17NO7S/c1-28-20(26)15-4-2-3-14(9-15)11-22-19(25)17(30-21(22)27)10-13-5-7-16(8-6-13)29-12-18(23)24/h2-10H,11-12H2,1H3,(H,23,24)/b17-10- |
Clave InChI |
JKOKCOFRWMVTOU-YVLHZVERSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O |
SMILES |
COC(=O)C1=CC(=CC=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)



![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
